molecular formula C₂₆H₃₁D₄F₃O₆ B1162420 Travoprost-d4

Travoprost-d4

Cat. No.: B1162420
M. Wt: 504.57
Attention: For research use only. Not for human or veterinary use.
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Description

Travoprost-d4 is a deuterium-labeled analog of travoprost, a synthetic prostaglandin F2α analog and a potent, selective agonist for the FP prostaglandin receptor. This deuterated standard is an essential tool for in vitro metabolic and pharmacokinetic studies, as the incorporation of four deuterium atoms introduces a kinetic isotope effect that can alter the compound's metabolic stability, thereby allowing researchers to track the parent molecule's distribution and breakdown with higher precision. The active moiety, travoprost acid, is known to lower intraocular pressure by binding to FP receptors in ocular tissues like the ciliary muscle and trabecular meshwork. This binding initiates a cascade of intracellular signals that lead to the remodeling of the extracellular matrix through the induction of matrix metalloproteinases (MMPs), thereby significantly increasing the outflow of aqueous humor through the uveoscleral pathway. In research settings, this compound is particularly valuable for use as an internal standard in mass spectrometry-based assays, enabling the accurate quantification of travoprost and its metabolites in complex biological samples and providing critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Properties

Molecular Formula

C₂₆H₃₁D₄F₃O₆

Molecular Weight

504.57

Synonyms

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic-d4 Acid 1-Methylethyl Ester;  AL 6221-d4;  Travaprost-d4;  Travatan-d4

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment of Travoprost D4

Strategic Design of Deuterium (B1214612) Labeled Travoprost (B1681362) and its Metabolites

The design of a deuterated internal standard is not arbitrary. It involves a careful selection of labeling positions to ensure the label is retained during metabolic processes and that the labeled compound is analytically distinguishable from its non-labeled counterpart.

The primary use of Travoprost-d4 is as an internal standard for the quantification of Travoprost and its active metabolite, Travoprost free acid, in biological samples using mass spectrometry. nih.govresearchgate.net For this purpose, the deuterium labels must be placed at positions that are not susceptible to metabolic cleavage or exchange.

The metabolism of Travoprost involves the hydrolysis of the isopropyl ester to the active free acid. nih.gov Subsequently, the alpha-carboxylic acid chain undergoes beta-oxidation, a major metabolic pathway for prostaglandins (B1171923). hres.ca The IUPAC name for this compound is propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate. nih.gov This name indicates that four deuterium atoms have been incorporated onto the alpha-chain at the C-3 and C-4 positions.

Placing the deuterium atoms at these specific sites serves two key purposes:

Metabolic Stability: The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com By replacing the hydrogens at the C-3 and C-4 positions, the initial steps of beta-oxidation on the alpha-chain are kinetically hindered. This "metabolic blocking" ensures that the internal standard does not degrade during the course of an experiment, which is crucial for accurate quantification. chinesechemsoc.orghyphadiscovery.com

Analytical Utility: The incorporation of four deuterium atoms results in a mass increase of 4 atomic mass units (amu) compared to the unlabeled Travoprost. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection and distinct quantification of the analyte and the internal standard without isotopic interference. caymanchem.com

The introduction of deuterium into the Travoprost structure is achieved through the use of deuterated precursors during synthesis, rather than by direct exchange on the final molecule. Direct hydrogen-deuterium exchange on a complex molecule like Travoprost would lack specificity and could lead to deuterium incorporation at undesirable, metabolically labile positions. acs.orgfrontiersin.org

The most logical approach for the synthesis of this compound involves the preparation of a deuterated building block for the alpha-chain. The key reaction for attaching the alpha-chain in many prostaglandin (B15479496) syntheses is the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netgoogle.com Therefore, the synthesis would require a deuterated phosphonium (B103445) ylide or phosphonate.

The synthesis of this deuterated precursor would likely involve:

Starting with a simple, commercially available deuterated building block.

Using deuterium oxide (D₂O) as the deuterium source in exchange reactions under basic or acidic conditions on a suitable substrate. chinesechemsoc.org

Employing catalytic deuteration, where an unsaturated bond in a precursor molecule is reduced using deuterium gas (D₂) in the presence of a metal catalyst like palladium or platinum. juniperpublishers.comresearchgate.net

This specifically synthesized deuterated fragment is then carried through the subsequent steps of the total synthesis.

Selection of Deuteration Sites for Metabolic Stability and Analytical Utility

Advanced Chemical Synthesis of this compound

The total synthesis of this compound is a complex, multistep process that mirrors the synthesis of Travoprost itself, with the critical exception of incorporating the isotopically labeled precursor at the appropriate stage. researchgate.netrsc.org

A plausible synthetic route for this compound would adapt established prostaglandin synthesis strategies, such as those originating from the Corey lactone. researchgate.netgoogle.comgoogle.com

A generalized pathway would include the following key transformations:

Corey Lactone Elaboration: The synthesis begins with a protected Corey lactone derivative, which contains the stereochemically defined cyclopentane (B165970) ring, a common starting point for many prostaglandins. google.com

Omega-Chain Installation: The lower side chain (omega-chain), containing the trifluoromethylphenoxy group, is introduced first. This is typically achieved via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate, followed by stereoselective reduction of the resulting enone to establish the correct stereochemistry at the C-15 hydroxyl group. google.comgoogle.com

Lactone Reduction: The lactone functional group is then reduced to a lactol (a cyclic hemiacetal).

Alpha-Chain Installation (Wittig Reaction): This is the crucial step where isotopic labeling is introduced. The lactol is reacted with a deuterated Wittig reagent, specifically a (4-carboxy-3,3,4,4-tetradeuteriobutyl)triphenylphosphonium ylide. This reaction forms the cis-double bond at the C-5 position and attaches the deuterated seven-carbon alpha-chain. researchgate.netgoogle.com

Final Deprotection and Esterification: Any protecting groups on the hydroxyl functions are removed. The terminal carboxylic acid on the alpha-chain is then esterified with isopropyl alcohol to yield the final product, this compound. google.comgoogle.com

Ensuring the chemical and isotopic purity of the final this compound product is paramount for its use as an analytical standard. Throughout the synthesis, intermediates are purified to remove reagents and byproducts.

Common purification techniques employed in prostaglandin synthesis include:

Crystallization: Many of the intermediates in the Travoprost synthesis, such as the protected lactones and diols, are crystalline solids. researchgate.netgoogle.com Crystallization is a powerful technique for removing impurities and can significantly enhance the purity of key intermediates before they are carried on to the next step.

Silica Gel Chromatography: Flash column chromatography is used extensively to separate the desired product from unreacted starting materials, reagents, and side products, particularly for non-crystalline intermediates or for the final purification step. researchgate.netgoogle.com The polarity of the eluent system (e.g., mixtures of hexane (B92381) and ethyl acetate) is carefully optimized to achieve effective separation. google.com

These methods ensure that the final this compound sample has a high degree of chemical purity and, most importantly, high isotopic enrichment (typically >98%), with minimal content of unlabeled or partially labeled species. caymanchem.com

Multistep Synthesis Routes for Targeted Deuteration

Spectroscopic and Chromatographic Characterization of Isotopic Enrichment

Following synthesis and purification, the structure, identity, and isotopic enrichment of this compound must be rigorously confirmed. This is accomplished using a combination of chromatographic and spectroscopic techniques.

Technique Purpose Expected Result for this compound
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.The molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 4 units higher than unlabeled Travoprost. For example, the molecular formula is C₂₆H₃₁D₄F₃O₆, with a molecular weight of approximately 504.57 g/mol . scbt.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) To confirm fragmentation patterns and for use in quantitative methods.The molecule will fragment in a predictable manner. It is used as an internal standard in validated bioanalytical methods, often using Multiple Reaction Monitoring (MRM). nih.govfda.gov.tw A known MRM transition for this compound is the precursor ion at m/z 505.3 fragmenting to a product ion at m/z 325. fda.gov.tw
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the precise location of the deuterium labels.In the ¹H NMR spectrum, the signals corresponding to the protons at the C-3 and C-4 positions of the alpha-chain will be absent (or greatly diminished). In the ²H NMR spectrum, a signal will appear in the region corresponding to these positions, confirming the site of deuteration. researchgate.net
High-Performance Liquid Chromatography (HPLC) To determine chemical purity.A single sharp peak should be observed under appropriate chromatographic conditions, indicating the absence of chemical impurities. The retention time will be nearly identical to that of unlabeled Travoprost. mdpi.com

These analytical methods collectively provide a comprehensive characterization of this compound, verifying its structure, chemical purity, and the success of the isotopic labeling strategy.

Mass Spectrometry for Deuterium Content Determination

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for confirming the incorporation of deuterium and for quantifying the deuterated compound. mdpi.comresearchgate.net The method relies on the mass difference between the deuterated and non-deuterated compounds. Stable-isotope labeled internal standards are considered ideal for quantitative MS-based analysis because they behave almost identically to the analyte during sample extraction and ionization, but are distinguished by their difference in mass-to-charge ratio (m/z). nih.gov

In the analysis of this compound, the mass spectrum will show a molecular ion peak that is 4 atomic mass units (amu) higher than that of unlabeled Travoprost. nih.gov For quantitative studies, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is often used for its high sensitivity and selectivity. mdpi.commdpi.com For example, in the analysis of Travoprost's active metabolite, Travoprost free acid, a method utilized the transition of the precursor ion [M-H]⁻ at m/z 461 for the d4-labeled internal standard (Travoprost Acid-d4) to a specific product ion (m/z 161, corresponding to the 3-trifluoromethylphenolate ion). researchgate.net This is compared against the transition of the unlabeled analyte's precursor ion at m/z 457 to the same product ion. researchgate.net The high isotopic purity of this compound is crucial for its function as an internal standard, ensuring minimal interference with the quantification of the non-deuterated analyte. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the precise location of the deuterium atoms within the this compound molecule. While mass spectrometry confirms the degree of deuteration, NMR confirms its regiochemistry.

In ¹H NMR (Proton NMR) spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance of the corresponding signal from the spectrum. googleapis.com For this compound, the ¹H NMR spectrum would be expected to lack the signals corresponding to the protons at the C3 and C4 positions of the heptenoic acid side chain when compared to the spectrum of unlabeled Travoprost. cymitquimica.comclearsynth.com The integration of the remaining proton signals would also change accordingly.

Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, providing definitive proof of their presence and chemical environment. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for direct correlation. washington.edu Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques like COSY and HSQC, can fully elucidate the structure and confirm the exact positions of the isotopic labels.

Production of Related Deuterated Analogs and Metabolites (e.g., Travoprost Acid-d4)

Travoprost is a prodrug, meaning it is administered in an inactive form (an isopropyl ester) and is then metabolized in the body into its active form. hres.canih.gov Esterases, particularly in the cornea, rapidly hydrolyze Travoprost to its biologically active free acid, known as Travoprost acid or (+)-fluprostenol. hres.canih.gov

Following this metabolic pathway, the deuterated analog Travoprost Acid-d4 is produced through the hydrolysis of this compound. This conversion can be achieved via chemical hydrolysis (e.g., using a base like lithium hydroxide) or through enzymatic hydrolysis using esterases. lew.roresearchgate.net

Travoprost Acid-d4 is itself a critical analytical tool. It serves as the ideal internal standard for the quantification of the active metabolite, Travoprost acid, in biological matrices such as plasma and aqueous humor. researchgate.netnih.govaxios-research.com Its use in pharmacokinetic studies allows for accurate measurement of the concentration and clearance of the active drug molecule. researchgate.net

Advanced Bioanalytical Methodologies Utilizing Travoprost D4 As an Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The intrinsic selectivity and sensitivity of LC-MS/MS make it the preferred platform for the bioanalysis of drugs like travoprost (B1681362). The development of such assays requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection, with Travoprost-d4 playing a pivotal role throughout this process.

Optimization of Sample Preparation Protocols for Complex Biological Matrices (Non-Human)

The accurate quantification of travoprost and its active metabolite, travoprost free acid, in preclinical matrices such as rabbit aqueous humor, cornea, and iris-ciliary body necessitates efficient sample extraction to remove interfering endogenous components. nih.gov Common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov

For instance, a validated method for determining travoprost free acid in rabbit ocular tissues involves extraction with ethyl acetate (B1210297). The samples are then dried and reconstituted in a methanol/water mixture, a process that ensures the analyte is in a suitable solvent for injection into the LC-MS/MS system. nih.gov In another approach for plasma samples, after spiking with this compound as the internal standard, the sample is acidified and cleaned up using reversed-phase solid-phase extraction. researchgate.netnih.gov The choice of extraction method is critical for minimizing matrix effects and maximizing recovery.

A study on the analysis of prostaglandins (B1171923) in brain tissue utilized a liquid-liquid extraction with acetone, followed by a hexane (B92381) wash to remove lipids, demonstrating high extraction efficiency of approximately 90%. nih.gov The optimization of these protocols is guided by the need to achieve clean extracts, which leads to more reliable and reproducible results. The internal standard, this compound, is added at the beginning of the sample preparation process to compensate for any variability or loss of the analyte during extraction and subsequent steps.

Chromatographic Separation Parameters for Resolution of Deuterated and Non-Deuterated Analogs

Effective chromatographic separation is essential to resolve travoprost and this compound from each other and from other matrix components. While deuterated and non-deuterated analogs are chemically similar, slight differences in their physicochemical properties can sometimes lead to chromatographic separation. chromforum.org Typically, reversed-phase chromatography is employed for the analysis of prostaglandin (B15479496) analogs.

A common setup involves a C18 column, such as a Kinetex XB-C18 or a Halo C18, with a gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate additive to improve ionization) and an organic modifier like acetonitrile (B52724) or methanol. nih.govfda.gov.tw For example, one method uses a mobile phase of 0.1% formic acid in water and a mixture of acetonitrile/methanol for the separation of travoprost acid. nih.gov Another method for multiple prostaglandin analogs utilizes a gradient with 5 mM ammonium acetate with 0.02% formic acid in water as mobile phase A and 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid as mobile phase B. mdpi.comresearchgate.net

The flow rate and gradient profile are optimized to achieve sharp, symmetrical peaks and adequate separation from any interfering substances, ensuring that the analyte and internal standard peaks are well-defined for accurate integration. While complete baseline separation of the analyte and its deuterated internal standard is not always necessary due to their different mass-to-charge ratios detected by the mass spectrometer, good chromatography is crucial for minimizing ion suppression and ensuring robust quantification. chromforum.org

Tandem Mass Spectrometric Detection and Ionization Strategies for High Sensitivity

Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity required for detecting the low concentrations of travoprost and its metabolites often found in biological samples. Electrospray ionization (ESI) is a commonly used ionization source for these types of molecules. fda.gov.tw

For the analysis of travoprost free acid, negative ion ESI is often employed. researchgate.netnih.gov The deprotonated molecules [M-H]⁻ of travoprost free acid and its deuterated internal standard, this compound, are selected as the precursor ions in the first quadrupole of the mass spectrometer. These ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. A published method for travoprost free acid (AL-5848) used the [M-H]⁻ ions at m/z 457 for the analyte and m/z 461 for the tetradeuterated internal standard (AL-5848X). researchgate.netnih.gov Both fragmented to yield an intense product ion at m/z 161, corresponding to the 3-trifluoromethylphenolate ion. researchgate.netnih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and the selectivity of the assay.

The optimization of MS/MS parameters, such as collision energy and declustering potential, is performed for both the analyte and the internal standard to maximize the signal intensity of the selected transitions. For this compound, the MRM transition has been reported as 505.3 > 325 in positive ion mode. fda.gov.tw The careful selection of precursor-product ion transitions is fundamental to the specificity of the assay, ensuring that the detected signal is unequivocally from the compound of interest.

Validation of Quantitative Bioanalytical Assays for Travoprost and its Metabolites in Preclinical Matrices

Once an LC-MS/MS method is developed, it must undergo a rigorous validation process to demonstrate its reliability for its intended purpose. The use of this compound is integral to achieving the stringent criteria for linearity, accuracy, precision, and selectivity required by regulatory guidelines.

Assessment of Assay Linearity, Accuracy, and Precision

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing a series of standards of known concentrations prepared in the same biological matrix as the study samples. A validated method for travoprost free acid in human plasma demonstrated a linear range of 0.010–3.00 ng/mL. researchgate.netnih.gov Another assay for multiple prostaglandin analogs showed good linearity between 1 and 500 µg/g. mdpi.com The use of an internal standard like this compound helps to correct for variability and ensures a linear response over the desired concentration range.

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter among a series of measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For a method to be considered accurate and precise, the mean value should be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). nih.gov For example, one study reported intra- and inter-assay precision and accuracy to be better than 11%. mdpi.com

Table 1: Representative Linearity and LLOQ Data for Prostaglandin Analog Assays This table is for illustrative purposes and combines data from multiple sources.

Analyte Internal Standard Matrix Linearity Range LLOQ Correlation Coefficient (r²)
Travoprost Free Acid This compound Free Acid Human Plasma 0.010 - 3.00 ng/mL 0.010 ng/mL >0.99

Table 2: Illustrative Accuracy and Precision Data for a Bioanalytical Method This table represents typical validation data.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
Low 0.03 0.028 93.3 8.5
Medium 0.50 0.53 106 6.2

Comprehensive Evaluation of Matrix Effects and Selectivity with this compound

Matrix effects are a significant concern in LC-MS/MS bioanalysis, as co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govbataviabiosciences.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov

The matrix effect is quantitatively assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. biotage.com The internal standard-normalized matrix factor should be calculated from at least six different lots of the biological matrix, and the coefficient of variation should not be greater than 15%. e-b-f.eu

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. e-b-f.eu The absence of significant peaks in the blank samples demonstrates the selectivity of the assay.

By using this compound, which has nearly identical chemical and physical properties to the unlabeled travoprost, any influence from the matrix is effectively normalized, thereby ensuring the reliability and accuracy of the quantitative results in preclinical studies.

Table 3: Compound Names Mentioned in the Article

Compound Name
Travoprost
This compound
Travoprost free acid
This compound free acid
Acetonitrile
Methanol
Formic acid
Ammonium acetate
Reserpine

Stability Assessments of Analytes in Preclinical Biological Samples

Ensuring the stability of an analyte in biological samples throughout the duration of a preclinical study is a fundamental requirement for generating reliable toxicokinetic and pharmacokinetic data. researchgate.net this compound plays a crucial role as an internal standard in the methods used to assess the stability of Travoprost in various biological matrices under different storage conditions.

Stability studies are designed to evaluate the analyte's integrity under conditions that mimic sample handling and storage in a preclinical setting. These include:

Freeze-Thaw Stability: This assesses the impact of repeated freezing and thawing cycles on the analyte concentration. Biological samples, such as plasma, are spiked with both Travoprost and this compound and subjected to multiple freeze-thaw cycles before analysis. The consistent ratio of the analyte to the internal standard indicates stability. For instance, in the development of a quantitative method for Travoprost free acid in human plasma, demonstrating freeze-thaw stability was a key validation parameter. nih.gov

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample processing time. The use of this compound helps to accurately quantify any degradation that may occur during this period.

Long-Term Stability: To ensure that samples can be stored for the duration of a preclinical study, long-term stability is assessed by analyzing stored samples at specific time points. For example, studies have demonstrated the stability of prostaglandin analogs when stored at -20°C. mdpi.com A study on a sustained-release Travoprost formulation also highlighted the importance of assessing degradation products over a one-year period under refrigerated conditions. arvojournals.org

Post-Preparative Stability: This determines the stability of the processed samples, including the extracted analyte and internal standard, in the autosampler before injection into the analytical instrument.

In these assessments, this compound is added to the plasma samples, which are then subjected to solid-phase extraction. nih.gov The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise measurement of the Travoprost to this compound ratio. A stable ratio across the tested conditions confirms that the analyte has not degraded and that the bioanalytical data will be accurate. For example, a validated method for Travoprost free acid in human plasma demonstrated adequate stability for routine use in clinical pharmacokinetic studies. nih.gov

The following table summarizes typical stability assessments for Travoprost in preclinical samples where this compound would be utilized as an internal standard.

Stability TestConditionsPurpose
Freeze-ThawMultiple cycles from -20°C/-80°C to room temperatureTo assess analyte stability during repeated freezing and thawing.
Short-Term (Bench-Top)Room temperature for several hoursTo evaluate analyte stability during sample processing.
Long-Term-20°C or -80°C for an extended periodTo confirm analyte integrity over the duration of the study.
Post-PreparativeIn autosampler (e.g., 4°C) for a specified timeTo ensure stability of the extracted sample prior to analysis.

This table is a representation of typical stability study parameters and does not reflect specific study data.

Application of Ultra-Performance Liquid Chromatography (UPLC) in this compound Bioanalysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comresearchgate.net These improvements are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. ijsrtjournal.comresearchgate.net In the bioanalysis of Travoprost, the combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) and the use of this compound as an internal standard provide a powerful analytical tool.

The advantages of using UPLC in this context include:

Increased Throughput: The shorter run times achievable with UPLC significantly increase the number of samples that can be analyzed in a given timeframe, which is highly beneficial in preclinical studies that often generate a large number of samples. nih.gov UPLC can reduce run times by over threefold without compromising analytical quality. nih.gov

Improved Sensitivity: The sharper and narrower peaks produced by UPLC lead to increased peak height and, consequently, greater sensitivity. ijsrtjournal.combioanalysis-zone.com This is particularly important for quantifying the low concentrations of Travoprost and its metabolites often found in preclinical biological samples. nih.gov

Enhanced Resolution: UPLC provides superior separation of the analyte from endogenous matrix components and potential metabolites, reducing the risk of interference and improving the accuracy of quantification. ijsrtjournal.com

In a typical UPLC-MS/MS method for Travoprost analysis, a small aliquot of a biological sample (e.g., plasma) is spiked with a known amount of this compound. nih.gov After a sample preparation procedure, such as solid-phase extraction, the extract is injected into the UPLC system. nih.gov The analyte and the internal standard are separated on a sub-2 µm particle column and subsequently detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Travoprost and this compound. nih.gov For instance, the transition for this compound might be m/z 505.3 > 325. fda.gov.tw

The following table illustrates the key parameters of a UPLC system used in bioanalysis.

ParameterUPLC SpecificationAdvantage in this compound Bioanalysis
Particle Size< 2 µmHigher efficiency, resolution, and speed. ijsrtjournal.comresearchgate.net
Column Dimensionse.g., 2.1 mm i.d. × 50-100 mmReduced solvent consumption and faster analysis times. researchgate.net
Operating PressureUp to 15,000 psi (1000 bar)Enables the use of smaller particles and higher flow rates for faster separations. ijsrtjournal.comresearchgate.net
Flow RateHigher linear velocitiesDecreased analysis time.

This table provides a general overview of UPLC parameters and their benefits.

Role of this compound in Impurity Profiling and Reference Standard Development for Research

Impurity profiling is a critical aspect of pharmaceutical development and quality control, involving the identification, quantification, and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products. pharmainfo.inresearchgate.net Regulatory agencies require thorough impurity profiling to ensure the safety and efficacy of pharmaceutical products. pharmainfo.inresearchgate.net this compound, as a stable isotope-labeled analog, plays a significant role in the development of robust analytical methods for this purpose.

The primary functions of this compound in this context are:

Internal Standard for Quantitative Analysis: In methods developed to quantify specific impurities of Travoprost, this compound serves as an ideal internal standard. synzeal.com Because it is not naturally present in the Travoprost synthesis or degradation pathways, it does not interfere with the impurity peaks. Its use allows for the accurate and precise quantification of impurities, even at very low levels.

Aiding in Method Development and Validation: During the development and validation of analytical methods for impurity profiling, this compound can be used to assess key parameters such as recovery and matrix effects. mdpi.com By spiking samples with the internal standard, analysts can evaluate the efficiency of the extraction process and the extent of ion suppression or enhancement in mass spectrometric detection.

Reference Standard in Research: While Travoprost itself is the primary reference standard, this compound serves as a crucial reference material in research settings, particularly for pharmacokinetic and metabolism studies. nih.gov It allows researchers to differentiate between the endogenously administered drug and any potential background levels. Furthermore, isotopically labeled standards like Latanoprost-d4 are explicitly intended for use as internal standards for quantification by GC- or LC-MS. caymanchem.com

The development of reference standards for impurities is also a key activity. pharmainfo.in While this compound is not an impurity itself, the analytical methods developed using it as an internal standard are essential for characterizing and quantifying actual impurities, such as Travoprost USP Related Compound A or the Travoprost 15-Keto Derivative. synzeal.comsynzeal.com

The table below lists some known related compounds of Travoprost that would be targets in an impurity profiling study, where this compound could be used as an internal standard for their quantification.

Compound NameCAS NumberMolecular FormulaUse in Research
Travoprost USP Related Compound A54276-17-4C23H29F3O6Impurity reference standard synzeal.comsynzeal.com
Travoprost 5,6-Trans Isomer1563176-59-9C26H35F3O6Impurity reference standard synzeal.com
Travoprost 15-Epi Diastereomer1420791-14-5C26H35F3O6Impurity reference standard synzeal.comsynzeal.com
Travoprost 15-Keto Derivative404830-45-1C26H33F3O6Impurity reference standard synzeal.com

This table contains information on known Travoprost impurities and related compounds.

Preclinical Pharmacokinetic and Metabolic Investigations of Travoprost Using Deuterated Analogs

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Experimental Animal Models

In vivo ADME studies are crucial for characterizing the behavior of a drug and its metabolites within a living organism. criver.com The use of isotopically labeled compounds like Travoprost-d4 provides a quantitative method to trace the drug's journey through the body. nih.gov

Tracer Studies for Systemic Disposition and Tissue Distribution in Animal Species

Tracer studies, often employing radiolabeled or stable isotope-labeled compounds, are fundamental to understanding the systemic disposition and tissue distribution of a drug. criver.comnih.gov In the case of Travoprost (B1681362), studies in animal models such as rabbits and rats have been instrumental in elucidating its pharmacokinetic profile. Following topical ocular administration in rabbits, Travoprost is absorbed through the cornea. europa.eueuropa.eu

Once in the systemic circulation, Travoprost is distributed into various tissues. In rats, the volume of distribution of travoprost free acid is moderate. hres.cahres.ca Following a single subcutaneous dose of 14C-travoprost in rats, radioactivity levels in tissues declined rapidly. hres.cahres.ca Low levels of radioactivity have also been measured in the amniotic fluid and fetal tissues of pregnant rats administered 3H-travoprost. europa.eu

The primary route of elimination for travoprost and its metabolites is through the kidneys. europa.eueuropa.eu In rats, a significant portion of a subcutaneously administered radiolabeled dose was eliminated within 24 hours, with the majority being excreted via the bile. hres.cahres.ca

Quantitative Analysis of Parent Compound and Metabolites in Animal Tissues and Biofluids

Quantitative analysis of the parent compound and its metabolites in various biological matrices is essential for a comprehensive understanding of a drug's ADME profile. nih.gov For Travoprost, studies have been conducted in several animal species, including rabbits, rats, dogs, and monkeys. hres.cahres.ca

Following topical ocular administration in rabbits, peak concentrations of the active free acid are observed in the aqueous humor. europa.eueuropa.eu Systemic exposure to the active free acid is generally low. europa.eu In rats, after a subcutaneous dose of 14C-travoprost, radioactivity levels in tissues were low and dropped rapidly. hres.cahres.ca

The plasma protein binding of travoprost free acid is moderate in rats and is linear over a wide concentration range. hres.cahres.ca

In Vitro Metabolic Pathway Elucidation Using this compound as a Tracer

In vitro metabolism studies are critical for identifying the metabolic pathways of a drug candidate and are often conducted using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. researchgate.netnih.gov The use of deuterated analogs like this compound can aid in these investigations.

Identification of Biotransformation Pathways via Microsomal and Hepatic Enzyme Systems

Travoprost is an isopropyl ester prodrug that is hydrolyzed to its biologically active free acid. hres.cafda.gov Systemically, the travoprost free acid undergoes extensive metabolism. hres.cafda.gov The major metabolic pathways are similar to those of endogenous prostaglandin (B15479496) F2α. europa.eu These pathways include:

Beta-oxidation of the α (carboxylic acid) chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs. fda.gov

Oxidation of the 15-hydroxyl group. fda.gov

Reduction of the 13,14 double bond. fda.gov

These biotransformations primarily occur in the liver, kidney, and lungs, converting the active drug into inactive metabolites that can be more easily excreted. hres.cahres.ca In vitro studies using liver microsomes from humans, mice, and rats have been employed to investigate these metabolic pathways for various drugs. nih.gov

Investigation of Esterase-Mediated Hydrolysis Kinetics

Travoprost is activated through hydrolysis of its isopropyl ester by esterases present in ocular tissues, particularly the cornea, to form the active travoprost free acid. hres.cafda.govresearchgate.net This enzymatic conversion is a critical step for the drug's therapeutic activity. researchgate.net Studies have shown that other prostaglandin analogs, such as latanoprost (B1674536) and bimatoprost, also undergo similar esterase-mediated hydrolysis in the eye. researchgate.net The rate of this hydrolysis can influence the onset and duration of the drug's effect. While specific kinetic data for this compound hydrolysis is not detailed in the provided results, the general principle of esterase-mediated activation is well-established for this class of drugs.

Role of Deuteration in Understanding Metabolic Stability and Enzyme Kinetics

Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), can significantly impact a drug's metabolic stability. juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. juniperpublishers.commdpi.com This "deuterium isotope effect" can slow down the rate of metabolism at the site of deuteration. mdpi.com

By strategically placing deuterium atoms at metabolically vulnerable positions on a drug molecule, it is possible to:

Enhance metabolic stability: This can lead to a longer biological half-life and potentially allow for lower or less frequent dosing. juniperpublishers.comnih.gov

Alter metabolic pathways: Deuteration can cause "metabolic shunting," where the metabolism shifts to other parts of the molecule. juniperpublishers.comnih.gov This can sometimes lead to the formation of different metabolites.

Probe metabolism-related toxicity: By blocking a particular metabolic pathway, deuteration can help determine if a specific metabolite is responsible for any observed toxicity. juniperpublishers.com

The use of this compound serves as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of travoprost and its free acid in biological samples. researchgate.net This allows for more accurate and precise measurements in pharmacokinetic studies.

Evaluation of Kinetic Deuterium Isotope Effects in Biotransformation Processes

The biotransformation of travoprost, an isopropyl ester prodrug, primarily involves its hydrolysis by corneal esterases to the biologically active travoprost free acid. fda.govdrugbank.com Systemically, this active metabolite undergoes extensive metabolism to inactive forms. drugbank.comhres.cae-lactancia.org The principal metabolic pathways include the beta-oxidation of the α-carboxylic acid chain, oxidation of the 15-hydroxyl group, and reduction of the 13,14 double bond. drugbank.comhres.cae-lactancia.org

The substitution of hydrogen with its heavier isotope, deuterium (D), at a carbon-hydrogen (C-H) bond that is cleaved during a rate-determining step of a metabolic reaction can lead to a slower reaction rate. libretexts.org This phenomenon, known as the kinetic deuterium isotope effect (KIE), arises from the greater bond dissociation energy of a carbon-deuterium (C-D) bond compared to a C-H bond. libretexts.org The magnitude of the KIE is a valuable tool in mechanistic studies of drug metabolism, providing evidence for the rate-limiting step of a reaction. nih.govosti.gov

For travoprost, a primary KIE would be anticipated if the deuteration site is involved in a rate-limiting metabolic transformation. For instance, if the oxidation of the 15-hydroxyl group, a key metabolic pathway for travoprost free acid, involves the cleavage of a C-H bond at the 15-position as the rate-determining step, then substituting this hydrogen with deuterium (as in a hypothetical 15-d-travoprost) would likely decrease the rate of this specific metabolic reaction. drugbank.comhres.cae-lactancia.org

Similarly, the beta-oxidation of the carboxylic acid side chain involves the cleavage of C-H bonds. drugbank.comhres.cae-lactancia.org If any of these bond-breaking events are rate-limiting, deuteration at these positions would be expected to exhibit a KIE. The presence and magnitude of a KIE are dependent on the specific enzyme and reaction mechanism involved. plos.org For cytochrome P450-mediated reactions, which are often involved in drug metabolism, the observation of a significant primary deuterium KIE can indicate that hydrogen abstraction is a at least partially rate-limiting. nih.gov

Comparative Pharmacokinetic Analysis of Travoprost and its Deuterated Analog in Preclinical Systems

A direct comparative pharmacokinetic study in preclinical models between travoprost and a specifically deuterated analog like this compound has not been detailed in publicly accessible literature. However, the use of a tetradeuterated analog of travoprost free acid (referred to as AL-5848X, which can be considered a form of this compound free acid) as an internal standard in a highly sensitive and quantitative liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the determination of travoprost free acid in human plasma has been described. researchgate.net

The function of an internal standard in bioanalytical methods is to correct for the variability in sample processing and analysis. An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the analytical instrument. Stable isotope-labeled analogs of the analyte, such as deuterated compounds, are considered the gold standard for use as internal standards in mass spectrometry-based assays due to their similar extraction recovery, ionization efficiency, and chromatographic retention time to the parent compound. researchgate.net

Preclinical pharmacokinetic studies have been conducted on travoprost in various animal models, including rabbits, rats, dogs, and monkeys. hres.canovartis.comeuropa.eu Following topical ocular administration in rabbits, peak concentrations of travoprost free acid in the aqueous humor were observed within one to two hours. hres.cae-lactancia.org Systemically, travoprost is rapidly and extensively metabolized. hres.cae-lactancia.org In rats, the volume of distribution for travoprost free acid is moderate, and after a subcutaneous radiolabeled dose, the majority of the dose is eliminated within 24 hours. hres.cae-lactancia.orgnovartis.com

The plasma half-life of travoprost free acid is estimated to be short, with levels often falling below the limit of quantification within an hour after dosing in human studies. fda.govfda.gov While specific preclinical comparative data for travoprost and this compound are not available, the established pharmacokinetic profile of travoprost and the use of its deuterated analog as an internal standard underscore the value of isotopic labeling in pharmacokinetic research.

Table 1: Summary of Key Pharmacokinetic Parameters for Travoprost Free Acid in Preclinical and Clinical Studies

ParameterSpeciesValueReference
Peak Concentration (Aqueous Humor)Rabbit20 ng/mL europa.eu
Time to Peak Concentration (Aqueous Humor)Rabbit1-2 hours hres.cae-lactancia.org
Volume of DistributionRat2.6 L/kg hres.canovartis.com
Elimination Half-Life (Plasma)Human17-86 minutes (mean 45 minutes) fda.govfda.gov
Peak Plasma Concentration (Cmax)Human0.018 ± 0.007 ng/mL fda.govdrugbank.com
Time to Peak Plasma Concentration (Tmax)Human~30 minutes fda.govdrugbank.com

Pharmacological Characterization in Non Clinical Models

In Vitro Receptor Binding Affinity and Selectivity Studies of Travoprost (B1681362) and its Active Metabolite (Travoprost Acid)

The pharmacological activity of a drug is fundamentally determined by its binding affinity and selectivity for its target receptor. In vitro studies have extensively characterized the interaction of travoprost acid with the FP receptor and other related prostanoid receptors.

Travoprost acid demonstrates a high affinity and remarkable selectivity for the prostaglandin (B15479496) FP receptor. acs.org Receptor binding studies, often conducted using membranes from tissues rich in these receptors like the bovine corpus luteum, quantify this interaction. acs.org The affinity is measured by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Comparative binding assays have shown that travoprost acid binds potently to the FP receptor with significantly lower affinity for other prostanoid receptor subtypes, including DP, EP₁, EP₃, EP₄, IP, and TP receptors. Specifically, the affinity of travoprost acid for the FP receptor is substantially higher than for other prostanoid receptors, underscoring its high selectivity. Furthermore, travoprost acid shows over 60-fold less potency in binding to these other receptor types. Studies have also confirmed that travoprost acid does not have a significant affinity for a wide range of non-prostanoid receptors at concentrations up to 10 µM. informaticsjournals.co.in

Receptor Affinity (Ki, nM) of Travoprost Free Acid for Prostanoid Receptors
ReceptorKi (nM)
FP52
DP46,000
EP₃3,500
EP₄12,000
IP90,000
TP120,000

Beyond binding, the functional consequence of receptor engagement is critical. Travoprost acid acts as a full and potent agonist at the FP receptor. This has been demonstrated in various cell-based functional assays that measure the downstream signaling events following receptor activation.

A key signaling pathway for the FP receptor is the stimulation of phosphoinositide (PI) turnover, which leads to the generation of second messengers and an increase in intracellular calcium ([Ca²⁺]i). In cell lines expressing the FP receptor, such as Swiss 3T3 cells or human trabecular meshwork (h-TM) cells, travoprost acid potently stimulates PI turnover and mobilizes intracellular calcium. Its efficacy in these assays is characterized by its EC₅₀ value, the concentration required to produce 50% of the maximal response. Travoprost acid consistently exhibits low nanomolar EC₅₀ values, indicating high potency. For instance, in Swiss 3T3 cells, travoprost free acid was a fully efficacious agonist with an EC₅₀ of 4 nM for PI turnover. In studies using cloned human ciliary body FP receptors, travoprost acid was found to be the most potent agonist compared to several other prostaglandin analogs, with an EC₅₀ of 3.2 nM. Similarly, in h-TM cells, travoprost acid was the most potent agonist tested, with an EC₅₀ of 2.4 nM for PI turnover.

Functional Efficacy of Travoprost Acid in Cell-Based Assays
AssayCell TypePotency (EC₅₀)Efficacy
Phosphoinositide (PI) TurnoverSwiss 3T3 Cells4.0 nMFull Agonist (Emax = 100%)
Phosphoinositide (PI) TurnoverHuman Ciliary Body Cells (cloned FP receptor)3.2 nMFull Agonist
Phosphoinositide (PI) TurnoverHuman Trabecular Meshwork (h-TM) Cells2.4 nMFull Agonist
Intracellular Ca²⁺ MobilizationHuman Trabecular Meshwork (h-TM) Cells26-38 nMFull Agonist

Quantification of Affinity for Prostaglandin FP Receptor and Other Prostanoid Receptors

Mechanistic Investigations of Ocular Pharmacodynamics in Animal Models

The primary therapeutic effect of travoprost is the reduction of intraocular pressure (IOP). Animal models have been instrumental in elucidating the mechanisms behind this effect.

Travoprost lowers IOP by increasing the outflow of aqueous humor from the eye. nih.gov Studies in animal models, particularly in monkeys, have shown that travoprost primarily enhances the uveoscleral outflow pathway, which is an unconventional route for aqueous humor drainage through the ciliary body and sclera. There is also evidence to suggest that travoprost has an effect on the conventional trabecular outflow pathway, which involves the trabecular meshwork and Schlemm's canal. nih.gov In cynomolgus monkeys, a single dose of travoprost was shown to significantly reduce IOP, with a peak reduction of about 30%. informaticsjournals.co.in

The mechanism for increased outflow involves direct action on ocular tissues. Travoprost acid binds to FP receptors located on cells of the ciliary muscle and the trabecular meshwork. Activation of these receptors initiates a cascade of biological events. One of the key mechanisms is the remodeling of the extracellular matrix in the ciliary muscle and surrounding tissues. This remodeling is achieved through the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3. These enzymes degrade components of the extracellular matrix, like collagen, which reduces the hydraulic resistance within the uveoscleral pathway and trabecular meshwork, thereby facilitating the drainage of aqueous humor. In vivo studies in animals have confirmed high concentrations of the active drug in anterior eye tissues, including the ciliary body, following topical application.

Analysis of Aqueous Humor Dynamics and Outflow Pathways

Comparative Studies on Receptor-Mediated Signaling Pathways with Deuterated Analogs

Travoprost-d4 is a deuterated analog of travoprost, meaning specific hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612). This substitution is a chemical modification primarily employed to alter a drug's pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the molecule more resistant to metabolic breakdown at the site of deuteration. This strategy can potentially slow down drug metabolism, leading to a longer biological half-life, increased bioavailability, and a more stable plasma concentration.

While deuteration is designed to impact pharmacokinetics, it is generally not expected to alter the fundamental pharmacodynamic properties of the molecule, such as its binding affinity for its receptor or its intrinsic agonist activity. The interaction with the target receptor and the subsequent signaling cascade should, in principle, remain the same. However, specific comparative studies directly investigating the receptor-mediated signaling pathways of this compound versus its non-deuterated counterpart are not extensively available in peer-reviewed scientific literature. The primary focus of deuteration is to enhance metabolic stability rather than to change the mechanism of action at the receptor level.

Future Directions and Emerging Research Applications of Stable Isotopes in Prostaglandin Analogue Research

Development of Novel Deuterated Prostaglandin (B15479496) Analogs for Mechanistic Research

The synthesis of deuterated prostaglandin analogues, such as Travoprost-d4, is a significant step forward in understanding their physiological and pathological roles. scbt.com Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, can be strategically incorporated into a drug molecule. This substitution can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. acs.org By observing these changes, researchers can elucidate the metabolic pathways and mechanisms of action of prostaglandin analogues. acs.orgnih.gov

For instance, deuteration at specific sites in a molecule can slow down its metabolism by enzymes like cytochrome P450, leading to a longer duration of action or altered metabolite profiles. nih.gov This approach has been used to study the metabolism of various compounds and can be applied to prostaglandin analogues to investigate their breakdown and the activity of their metabolites. nih.gov The development of a library of deuterated prostaglandin analogues would be a powerful resource for controlling inflammatory processes and studying the roles of different metabolic pathways. nih.gov

Integration of this compound in Multi-Omics Approaches for Deeper Biological Understanding

The era of "omics" has revolutionized biological research, and the integration of stable isotope labeling with these high-throughput techniques offers unprecedented opportunities. This compound can be seamlessly incorporated into multi-omics workflows, such as lipidomics and metabolomics, to trace the fate of the drug and its influence on various biological pathways. nih.govmdpi.com

Lipidomics, the large-scale study of lipids, can benefit significantly from the use of stable isotope-labeled compounds like this compound. mdpi.comresearchgate.net By using this compound as a tracer, researchers can monitor its distribution, metabolism, and impact on the broader lipid profile within cells and tissues. nih.govresearchgate.net This can help to identify the specific lipid mediators and signaling pathways that are modulated by Travoprost (B1681362) and other prostaglandin analogues. The integration of lipidomics with other omics data, such as genomics and transcriptomics, can provide a more holistic understanding of the drug's effects and the underlying molecular mechanisms of diseases. nih.govresearchgate.netmdpi.com

Advanced Analytical Techniques for Sub-Trace Level Detection in Preclinical Studies

The ability to detect and quantify drugs and their metabolites at very low concentrations is crucial in preclinical research. This compound serves as an ideal internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scienceopen.comnih.govnih.gov The use of a deuterated internal standard allows for highly accurate and precise quantification of the non-labeled drug in complex biological matrices, even at sub-trace levels. scienceopen.comclinical-laboratory-diagnostics.com

Recent advancements in analytical instrumentation, including high-resolution mass spectrometry and novel ionization techniques, have further enhanced the sensitivity and selectivity of these methods. nih.govnih.govresearchgate.net Techniques like mass spectrometry imaging (MSI) can even provide spatial distribution information of Travoprost and its metabolites within ocular tissues, offering valuable insights into its localized effects. nih.govresearchgate.net The development of more sensitive detection methods is essential for detailed pharmacokinetic and pharmacodynamic studies in preclinical models. clinical-laboratory-diagnostics.commdpi.com

Analytical TechniqueApplication in this compound ResearchKey Advantages
LC-MS/MS Quantification of Travoprost and its metabolites in biological samples.High selectivity, sensitivity, and suitability for complex mixtures. nih.govnih.gov
High-Resolution MS Accurate mass measurements for metabolite identification.Precise determination of elemental composition. mdpi.comresearchgate.net
Mass Spectrometry Imaging (MSI) Visualization of drug and metabolite distribution in tissues.Provides spatial context to pharmacokinetic data. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives of prostaglandins (B1171923).High chromatographic resolution for isomers. mdpi.commdpi.com

Role of Isotopic Labeling in Facilitating Early Drug Discovery and Target Validation for Ocular Therapeutics

Isotopic labeling, particularly with stable isotopes like deuterium, plays a pivotal role in the early stages of drug discovery and target validation for ocular diseases. studysmarter.co.uk The use of compounds like this compound can help in several key areas:

Metabolic Profiling: Understanding how a potential drug is metabolized is a critical step in drug development. Deuterated analogues can help to identify metabolic pathways and potential drug-drug interactions early in the process. nih.govresearchgate.net

Target Engagement: Isotope-labeled ligands can be used in binding assays to confirm that a drug is interacting with its intended molecular target, such as the prostaglandin FP receptor in the case of Travoprost. nih.govnih.gov

Pharmacokinetic Studies: Accurate quantification using deuterated standards is essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate. studysmarter.co.uknih.gov

By providing a clearer understanding of a drug's behavior in biological systems, stable isotope labeling accelerates the identification and validation of promising new therapeutic agents for ocular conditions. nih.govnih.gov The continued development and application of deuterated prostaglandin analogues like this compound will undoubtedly fuel future breakthroughs in the treatment of eye diseases.

Q & A

Q. What criteria should guide the selection of covariates in multivariate analyses of this compound’s therapeutic efficacy?

  • Methodological Answer : Prioritize covariates with biological plausibility (e.g., baseline intraocular pressure, corneal thickness). Use directed acyclic graphs (DAGs) to visualize confounding pathways. Validate covariate selection via sensitivity analyses, reporting adjusted and unadjusted results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.